3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride
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Overview
Description
3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride is a complex organic compound that features a triazole ring, a benzenesulfonyl fluoride group, and a sulfanylmethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the benzenesulfonyl fluoride group can produce a wide range of substituted benzenesulfonyl derivatives .
Scientific Research Applications
3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and benzenesulfonyl fluoride group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The sulfanylmethyl linkage may also play a role in stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties and reactivity.
Benzenesulfonyl fluoride derivatives: Compounds with the benzenesulfonyl fluoride group exhibit similar reactivity in nucleophilic substitution reactions.
Sulfonyl-containing compounds: These compounds have similar applications in medicinal chemistry and materials science due to their ability to form strong interactions with biological targets.
Uniqueness
3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of the triazole ring, sulfanylmethyl linkage, and benzenesulfonyl fluoride group allows for versatile applications and interactions that are not commonly found in other compounds .
Properties
IUPAC Name |
3-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S2/c1-9(2)16-8-14-15-12(16)19-7-10-4-3-5-11(6-10)20(13,17)18/h3-6,8-9H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPALJHKWIYNNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1SCC2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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